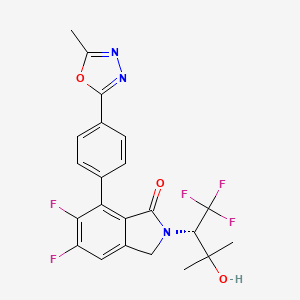

Glucosylceramide synthase-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18F5N3O3 |

|---|---|

Molecular Weight |

467.4 g/mol |

IUPAC Name |

5,6-difluoro-7-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[(2S)-1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl]-3H-isoindol-1-one |

InChI |

InChI=1S/C22H18F5N3O3/c1-10-28-29-18(33-10)12-6-4-11(5-7-12)15-16-13(8-14(23)17(15)24)9-30(19(16)31)20(21(2,3)32)22(25,26)27/h4-8,20,32H,9H2,1-3H3/t20-/m0/s1 |

InChI Key |

SSKQTFCHZGYFAG-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C3=C4C(=CC(=C3F)F)CN(C4=O)[C@@H](C(C)(C)O)C(F)(F)F |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C3=C4C(=CC(=C3F)F)CN(C4=O)C(C(C)(C)O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Glucosylceramide Synthase Inhibitors in Modulating Glycosphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Glucosylceramide Synthase (GCS) in glycosphingolipid (GSL) metabolism and the therapeutic potential of its inhibitors. While this document addresses the broad class of GCS inhibitors, it is important to note that a specific compound designated "Glucosylceramide synthase-IN-4" is not prominently documented in the scientific literature. The principles, data, and methodologies discussed herein are based on well-characterized GCS inhibitors and are applicable to the study of any novel compound targeting this enzyme.

Introduction to Glycosphingolipid Metabolism and the Role of Glucosylceramide Synthase

Glycosphingolipids are a class of lipids that play crucial roles in various cellular processes, including signal transduction, cell-cell recognition, and membrane stability.[1][2] The synthesis of most GSLs originates from the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by the enzyme Glucosylceramide Synthase (GCS; EC 2.4.1.80).[3][4] This initial step is a critical control point in the biosynthesis of hundreds of different GSLs, including gangliosides, globosides, and lacto-series GSLs.[2][5]

Ceramide itself is a bioactive lipid that can induce apoptosis and cell growth arrest.[3][6] By converting ceramide to GlcCer, GCS shunts this pro-apoptotic molecule towards the synthesis of complex GSLs, which are often implicated in cell proliferation and survival.[3][7] Consequently, the overexpression of GCS has been associated with multidrug resistance in cancer cells.[3][7]

Given its central role, GCS has emerged as a significant therapeutic target for a variety of diseases. Inhibition of GCS, a strategy known as substrate reduction therapy (SRT), is a clinically validated approach for the treatment of certain lysosomal storage diseases, such as Gaucher disease, where the accumulation of GlcCer and its derivatives is pathogenic.[8][9] Furthermore, the modulation of GSL metabolism through GCS inhibition is being actively investigated for its potential in oncology, metabolic diseases, and neurodegenerative disorders.[7][10][11]

The Glycosphingolipid Biosynthetic Pathway and Point of Inhibition

The synthesis of GSLs is a stepwise process that occurs primarily in the endoplasmic reticulum and the Golgi apparatus.[1][2] The pathway begins with the formation of ceramide, which is then glucosylated by GCS on the cytosolic face of the Golgi.[1] GlcCer is subsequently translocated to the lumen of the Golgi, where it serves as the precursor for the synthesis of more complex GSLs through the sequential addition of monosaccharides.[1][5]

The following diagram illustrates the central position of GCS in the GSL metabolic pathway and the point of intervention for GCS inhibitors.

Quantitative Data on Selected Glucosylceramide Synthase Inhibitors

A number of small molecule inhibitors of GCS have been developed and characterized. The following table summarizes the reported potency of several of these compounds. It is important to note that assay conditions can vary between studies, and direct comparison of absolute values should be made with caution.

| Inhibitor Name | Chemical Class | IC50 | EC50 | Target Organism/Cell Line | Reference |

| Genz-112638 (Eliglustat) | N-alkylated iminosugar analog | ~24 nM | Not Reported | Murine model of Gaucher disease | [8] |

| EXEL-0346 | Not specified | 2 nM | Not Reported | Rodents | [12] |

| T-036 | Novel non-amine pharmacophore | 31 nM (human), 51 nM (mouse) | 7.6 nM | Human and mouse GCS, fibroblasts from Gaucher disease patients | [10] |

| T-690 | Novel non-amine pharmacophore | Not Reported | 4.4 nM | Fibroblasts from Gaucher disease patients | [10] |

| D-threo-P4 | Phenyl-pyrrolidino-propanol derivative | 0.5 µM | Not Reported | In vitro | [13] |

| D-threo-PBPP | Phenyl-pyrrolidino-propanol derivative | 0.3 µM | Not Reported | In vitro | [13] |

| AMP-DNM | N-alkylated deoxynojirimycin | 0.2 µM | Not Reported | Not specified | [14] |

Experimental Protocols

The characterization of GCS inhibitors involves a combination of in vitro enzymatic assays and cell-based functional assays. Below are detailed methodologies for key experiments.

In Vitro Glucosylceramide Synthase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of GCS.

Objective: To determine the IC50 value of a test compound against GCS.

Materials:

-

Microsomal preparations containing GCS

-

Ceramide substrate (e.g., NBD-C6-ceramide or a radiolabeled analog)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform/methanol/water mixtures)

-

Fluorescence or radioactivity detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, microsomal GCS, and the ceramide substrate.

-

Add the test compound at various concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding UDP-glucose.

-

Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.

-

Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform/methanol).

-

Separate the lipid extract, containing both the unreacted ceramide substrate and the GlcCer product, by TLC.

-

Visualize and quantify the amount of GlcCer product using a fluorescence or radioactivity detector.

-

Calculate the percentage of GCS inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Glucosylceramide Synthesis Assay

This assay measures the effect of a GCS inhibitor on the synthesis of GlcCer in intact cells.

Objective: To determine the EC50 value of a test compound for the inhibition of cellular GSL synthesis.

Materials:

-

Cultured cells (e.g., fibroblasts from Gaucher disease patients, or other relevant cell lines)[10]

-

Cell culture medium

-

Test compound

-

Metabolic labeling reagent (e.g., NBD C12-Ceramide complexed with BSA)[15]

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform/methanol)[5]

-

Analytical instrumentation for lipid analysis (e.g., TLC with fluorescence detection, or LC-MS/MS)

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 2-24 hours).[15]

-

Add the metabolic labeling reagent (e.g., NBD C12-Ceramide) to the culture medium and incubate for an additional period (e.g., 2 hours) at 37°C.[15]

-

Wash the cells with PBS to remove excess labeling reagent.

-

Harvest the cells and extract the total lipids using an appropriate solvent system.[5]

-

Analyze the lipid extract to quantify the amount of labeled GlcCer.

-

Calculate the percentage of inhibition of GlcCer synthesis for each concentration of the test compound.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for GCS Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of novel GCS inhibitors.

References

- 1. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosphingolipid metabolism in cell fate specification | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and characterization of an inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a new inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

In-Depth Technical Guide: Discovery and Synthesis of Glucosylceramide Synthase-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Glucosylceramide synthase-IN-4, a potent inhibitor of Glucosylceramide synthase (GCS). The information is intended for researchers and professionals in the fields of drug discovery and development.

Introduction to Glucosylceramide Synthase (GCS)

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This is the initial and rate-limiting step in the formation of a vast array of complex GSLs that play crucial roles in cellular processes such as signal transduction, cell-cell recognition, and membrane stability.

The balance between the pro-apoptotic signaling molecule ceramide and its glycosylated, generally non-apoptotic, product GlcCer is critical for cell fate.[1] Upregulation of GCS activity has been implicated in the development of multidrug resistance in cancer cells by reducing intracellular ceramide levels.[1] Conversely, inhibition of GCS can lead to an accumulation of ceramide, which can trigger apoptosis and cell cycle arrest, making GCS a compelling therapeutic target.[1][2][3]

Discovery of this compound

This compound (also referred to as compound 12) was discovered through a late-stage optimization of an isoindolinone-based series of GCS inhibitors.[4] The development program aimed to identify a potent, orally bioavailable, and central nervous system (CNS) penetrant GCS inhibitor with a low projected human dose, minimal P-glycoprotein (P-gp) efflux, and a favorable pregnane X receptor (PXR) profile.[4]

The starting point for this optimization was an advanced lead compound (compound 1 in the original research).[4] The discovery strategy focused on the strategic incorporation of fluorine atoms into the isoindolinone core to modulate the compound's physicochemical and pharmacokinetic properties.[4] This approach led to the synthesis of a series of fluorinated analogs, culminating in the identification of this compound (compound 12) as a candidate with a superior overall profile.[4]

The logical workflow for the discovery of this compound is depicted in the following diagram:

Caption: Workflow for the discovery of this compound.

Quantitative Biological Data

The biological activity and pharmacokinetic properties of this compound and related compounds are summarized in the tables below.

Table 1: In Vitro Activity of this compound and Precursor Compounds [4]

| Compound | GCS IC50 (nM) | P-gp Efflux Ratio | PXR Activation (% of max) |

| Lead Compound 1 | 5.3 | 4.9 | 30 |

| Compound 7 | 4.1 | 2.1 | 25 |

| This compound (12) | 6.8 | 1.4 | 15 |

Table 2: Pharmacokinetic Properties of this compound [5]

| Species | Route | Bioavailability (%) | CL (mL/min/kg) | t1/2 (h) | Kp,uu (CNS) |

| Rat | IV | - | 10 | 5.0 | 0.4 |

| PO | 80 | - | - | ||

| Dog | IV | - | 3.5 | 7.2 | N/A |

| PO | 100 | - | - |

Experimental Protocols

Synthesis of this compound (Compound 12)

The synthesis of this compound is a multi-step process. The final step in the reported synthesis is detailed below.[5]

Step 1: Synthesis of (R)-3-(5-(5-(3,5-difluorophenyl)-1,2,4-oxadiazol-3-yl)-4,6-difluoro-2,3-dihydro-1H-isoindol-2-yl)-1,1,1-trifluoro-2-methylpropan-2-ol (Compound 12)

-

Reactants:

-

5-(5-(3,5-difluorophenyl)-1,2,4-oxadiazol-3-yl)-4,6-difluoroisoindoline

-

(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

-

Procedure:

-

To a solution of 5-(5-(3,5-difluorophenyl)-1,2,4-oxadiazol-3-yl)-4,6-difluoroisoindoline in DMF, add (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, HATU, and DIPEA.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford this compound.

-

Glucosylceramide Synthase (GCS) Enzymatic Assay

This assay measures the inhibitory activity of compounds against human GCS.

-

Materials:

-

Human GCS enzyme

-

NBD-C6-ceramide (substrate)

-

UDP-glucose (co-substrate)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

Test compounds dissolved in DMSO

-

96-well plates

-

-

Procedure:

-

Add test compounds at various concentrations to the wells of a 96-well plate.

-

Add the GCS enzyme to each well.

-

Initiate the enzymatic reaction by adding a mixture of NBD-C6-ceramide and UDP-glucose.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).

-

Extract the lipid products.

-

Separate the product (NBD-C6-glucosylceramide) from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the fluorescent product and calculate the percent inhibition relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Pharmacokinetic Studies in Rodents

These studies determine the pharmacokinetic profile of the test compound.

-

Animal Model: Male Sprague-Dawley rats or Beagle dogs.

-

Dosing:

-

Intravenous (IV) administration via the tail vein.

-

Oral (PO) gavage.

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process blood to obtain plasma.

-

For CNS penetration studies, collect brain tissue at the terminal time point.

-

-

Sample Analysis:

-

Extract the drug from plasma and brain homogenates.

-

Quantify the drug concentration using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using appropriate software (e.g., Phoenix WinNonlin).

-

Determine the brain-to-plasma unbound concentration ratio (Kp,uu) to assess CNS penetration.

-

Signaling Pathways and Mechanism of Action

GCS plays a critical role in regulating the cellular balance of sphingolipids. By inhibiting GCS, this compound prevents the conversion of ceramide to glucosylceramide. This leads to an accumulation of intracellular ceramide, a potent second messenger known to induce apoptosis and cell cycle arrest. The simplified signaling pathway is illustrated below.

Caption: Mechanism of action of this compound.

By blocking GCS, this compound shifts the sphingolipid balance towards ceramide, thereby promoting cellular pathways that lead to apoptosis and inhibition of cell proliferation. This mechanism of action makes it a promising candidate for further investigation in diseases characterized by aberrant GCS activity or glycosphingolipid accumulation.

References

Delving into Glucosylceramide Synthase-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS), an enzyme encoded by the UGCG gene, plays a pivotal role in the biosynthesis of glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of a vast array of complex GSLs. These lipids are integral components of cellular membranes and are deeply involved in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of GCS activity has been implicated in various pathological conditions, making it an attractive therapeutic target. Glucosylceramide synthase-IN-4 is a potent, small-molecule inhibitor of GCS, demonstrating significant promise for research and potential therapeutic applications. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of glucosylceramide synthase, with a reported half-maximal inhibitory concentration (IC50) of 6.8 nM[1]. This compound exhibits excellent pharmacokinetic properties and stability in human hepatocytes, along with good central nervous system (CNS) penetration and acceptable selectivity against the pregnane X receptor (PXR)[1]. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (GCS Inhibition) | 6.8 nM | In vitro enzyme activity assay | [1] |

| Pharmacokinetic & Safety Parameters | Observation | Species/System | Reference |

| Pharmacokinetic Profile | Excellent | Preclinical models | [1] |

| Human Hepatocyte Stability | Stable | In vitro | [1] |

| CNS Penetration | Good | Preclinical models | [1] |

| PXR Selectivity | Acceptable | In vitro | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for key assays used to characterize the biological activity of this compound, based on standard practices in the field and information inferred from the primary literature.

Glucosylceramide Synthase (GCS) Inhibition Assay (Enzyme Activity)

This protocol describes a common method to determine the enzymatic activity of GCS and the inhibitory potential of compounds like this compound.

Materials:

-

Microsomal preparations containing GCS

-

This compound or other test inhibitors

-

C6-NBD-ceramide (fluorescent substrate)

-

UDP-glucose

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, UDP-glucose, and the microsomal preparation.

-

Add varying concentrations of this compound (or a vehicle control) to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the fluorescent substrate, C6-NBD-ceramide, to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol mixture).

-

Extract the lipids.

-

Analyze the samples by HPLC to separate and quantify the fluorescent product, C6-NBD-glucosylceramide, from the unreacted substrate.

-

Calculate the percentage of GCS inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Glucosylceramide Synthase Activity Assay

This assay measures the ability of an inhibitor to block GCS activity within a cellular context.

Materials:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

-

This compound or other test inhibitors

-

Cell culture medium

-

C6-NBD-ceramide

-

Lysis buffer

-

HPLC system with a fluorescence detector

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of this compound (or a vehicle control) for a predetermined time.

-

Add C6-NBD-ceramide to the cell culture medium and incubate for a specific duration to allow for cellular uptake and metabolism.

-

Wash the cells to remove excess fluorescent substrate.

-

Lyse the cells using a suitable lysis buffer.

-

Extract the lipids from the cell lysate.

-

Analyze the lipid extracts by HPLC to quantify the amount of C6-NBD-glucosylceramide produced.

-

Normalize the amount of product to the total protein concentration in each sample.

-

Calculate the inhibition of cellular GCS activity relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The inhibition of GCS has significant downstream effects on various cellular signaling pathways. By reducing the production of glucosylceramide, GCS inhibitors can lead to an accumulation of ceramide, a pro-apoptotic lipid, and a depletion of complex GSLs, which are involved in cell growth and survival signaling.

Glycosphingolipid Biosynthesis Pathway and the Action of this compound

The following diagram illustrates the central role of GCS in the biosynthesis of glycosphingolipids and the point of intervention for this compound.

Experimental Workflow for GCS Inhibitor Characterization

The diagram below outlines a typical workflow for the preclinical characterization of a GCS inhibitor like this compound.

References

Glucosylceramide Synthase-IN-4: A Technical Guide for GCS Function Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1] This initial step is rate-limiting for the synthesis of most glycosphingolipids (GSLs), a diverse class of molecules implicated in a myriad of cellular processes including signal transduction, cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of GCS activity is associated with various pathologies, including lysosomal storage disorders like Gaucher and Fabry disease, as well as cancer drug resistance.[4][5] Consequently, GCS has emerged as a significant therapeutic target.

Glucosylceramide synthase-IN-4 is a potent and selective inhibitor of GCS, serving as a valuable chemical probe to elucidate the multifaceted functions of this enzyme. Its favorable pharmacokinetic properties, including central nervous system (CNS) penetration and stability in human hepatocytes, make it a robust tool for both in vitro and in vivo studies.[6][7] This technical guide provides an in-depth overview of this compound, including its biochemical data, detailed experimental protocols for its use, and a summary of the key signaling pathways influenced by GCS activity.

Quantitative Data

The following table summarizes the key quantitative data for this compound and other relevant GCS inhibitors.

| Compound | Target | IC50 | Cell-based EC50 (GlcCer reduction) | Notes | Reference |

| This compound | Human GCS | 6.8 nM | Not Reported | Good CNS penetration and stability in human hepatocytes. | [6][7] |

| T-036 | Human GCS | 31 nM | 7.6 nM | Brain-penetrant. | [8] |

| T-036 | Mouse GCS | 51 nM | Not Reported | [8] | |

| T-690 | Human GCS | 15 nM | Not Reported | Brain-penetrant. | [9] |

| T-690 | Mouse GCS | 190 nM | Not Reported | [9] | |

| Lucerastat | GCS | Median: 11 µM | Not Reported | Investigated for Fabry disease. | [10] |

Signaling Pathways

GCS plays a critical role in regulating cellular signaling pathways, primarily by controlling the balance between the pro-apoptotic molecule ceramide and the pro-survival/proliferative molecule glucosylceramide and its downstream metabolites.

GCS and Apoptosis Regulation

Inhibition of GCS using a chemical probe like this compound can prevent the conversion of ceramide to glucosylceramide. This leads to an accumulation of intracellular ceramide, a potent second messenger that can initiate the intrinsic apoptosis pathway.[3] Ceramide accumulation can lead to the activation of the Bcl-2-associated X protein (Bax), which in turn promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and programmed cell death.[11][12]

Caption: GCS inhibition by this compound leads to ceramide accumulation, promoting apoptosis via Bax activation.

GCS in Cancer Drug Resistance

In many cancer cells, GCS is overexpressed, leading to increased conversion of ceramide to glucosylceramide. This metabolic shift contributes to multidrug resistance by preventing the accumulation of cytotoxic ceramide induced by chemotherapeutic agents.[4][5] By inhibiting GCS, this compound can resensitize cancer cells to chemotherapy.

Caption: GCS overexpression in cancer cells confers drug resistance. GCS-IN-4 can reverse this by promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to probe GCS function using this compound. These protocols are based on established methods and can be adapted for specific cell types and experimental questions.

In Vitro GCS Activity Assay using LC-MS/MS

This protocol allows for the direct measurement of GCS enzyme activity in cell or tissue lysates and the determination of the inhibitory potency of compounds like this compound.[2][13]

Materials:

-

Cell or tissue lysates

-

C8-ceramide (substrate)

-

UDP-glucose (co-substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 0.5 mM EDTA)

-

This compound (or other inhibitors)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the GCS enzyme. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a defined amount of protein), C8-ceramide, and UDP-glucose in the assay buffer. For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time before adding the substrates.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Separate the reaction products (C8-glucosylceramide) from the substrate (C8-ceramide) using a C18 reverse-phase column. Quantify the amount of C8-glucosylceramide produced using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for C8-glucosylceramide (e.g., m/z 588.6 → 264.4).[2]

-

Data Analysis: Calculate the GCS activity based on the amount of product formed per unit of protein per unit of time. For inhibitor studies, plot the GCS activity against the inhibitor concentration to determine the IC50 value.

In Situ GCS Activity Assay in Cultured Cells

This method assesses GCS activity within intact cells, providing a more physiologically relevant measure of enzyme function and inhibitor efficacy.[14]

Materials:

-

Cultured cells of interest

-

13C5-sphingosine (or other labeled ceramide precursor)

-

Cell culture medium

-

This compound (or other inhibitors)

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., chloroform:methanol)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluency.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound in fresh cell culture medium for a specified time (e.g., 1-24 hours).

-

Substrate Labeling: Add 13C5-sphingosine to the culture medium and incubate for a defined period (e.g., 3-6 hours) to allow for its uptake and conversion to labeled glucosylceramide.

-

Cell Harvesting and Lipid Extraction: Wash the cells with cold PBS to remove excess substrate. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch extraction with chloroform:methanol).

-

Sample Preparation and LC-MS/MS Analysis: Dry the lipid extract and reconstitute in a solvent compatible with LC-MS/MS. Analyze the samples to quantify the amount of 13C5-glucosylceramide formed.

-

Data Analysis: Normalize the amount of labeled glucosylceramide to the total protein or cell number. Determine the effect of this compound on in situ GCS activity by comparing the amount of product formed in treated versus untreated cells.

Analysis of Apoptosis Induction

This protocol describes how to use this compound to investigate the role of GCS in regulating apoptosis.

Materials:

-

Cultured cells

-

This compound

-

Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3 activity assay)

-

Flow cytometer or fluorescence microscope

-

Western blotting reagents and antibodies against Bcl-2 and Bax

Procedure:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include untreated controls and positive controls for apoptosis.

-

Apoptosis Assessment:

-

Annexin V/PI Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.

-

Caspase-3 Activity Assay: Lyse the treated cells and measure the activity of caspase-3 using a fluorometric or colorimetric assay kit.

-

-

Western Blot Analysis of Bcl-2 and Bax:

-

Prepare protein lysates from the treated cells.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for Bcl-2 and Bax, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the Bcl-2/Bax ratio.

-

-

Data Analysis: Correlate the concentration of this compound with the induction of apoptosis and changes in the Bcl-2/Bax ratio to understand the role of GCS in cell survival.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating GCS function using this compound.

Caption: A generalized workflow for studying GCS function using this compound.

References

- 1. New Insights on Glucosylceramide Synthase in Cancer Drug Resistance and Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide glycosylation catalyzed by glucosylceramide synthase and cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [air.unimi.it]

- 10. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases | Semantic Scholar [semanticscholar.org]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Therapeutic Potential of Glucosylceramide Synthase Inhibition in Gaucher Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GCase). This enzymatic defect leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, giving rise to the distinctive "Gaucher cells."[1] These lipid-laden cells infiltrate various organs, including the spleen, liver, and bone marrow, leading to a range of clinical manifestations such as hepatosplenomegaly, cytopenia, and skeletal abnormalities.[2][3] Substrate reduction therapy (SRT) has emerged as a promising therapeutic strategy for Gaucher disease.[4] This approach aims to decrease the production of GlcCer to a level that the residual GCase activity can manage, thereby preventing its accumulation. The primary target for SRT in Gaucher disease is Glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of GlcCer. This technical guide explores the therapeutic potential of GCS inhibitors, with a focus on the preclinical and mechanistic data that support their development for the treatment of Gaucher disease. While specific data for a compound designated "Glucosylceramide synthase-IN-4" is not available in the public domain, this document will utilize data from well-characterized GCS inhibitors to illustrate the principles and potential of this therapeutic class.

Introduction to Gaucher Disease and the Rationale for Substrate Reduction Therapy

Gaucher disease is the most common lysosomal storage disorder, with a spectrum of clinical presentations.[2] The underlying pathology is the genetic deficiency of GCase, encoded by the GBA1 gene.[1] This deficiency disrupts the catabolism of GlcCer, a crucial component of cell membranes.[1] The resulting accumulation of GlcCer and its deacylated form, glucosylsphingosine (lyso-GlcCer), triggers a cascade of inflammatory and pathological responses.[5]

Enzyme replacement therapy (ERT) has been the standard of care for many patients with Gaucher disease, effectively reversing many of the systemic manifestations. However, ERT has limitations, including its inability to cross the blood-brain barrier and address the neurological symptoms present in types 2 and 3 Gaucher disease, and the requirement for lifelong intravenous infusions.

Substrate reduction therapy (SRT) offers an alternative or complementary oral therapeutic approach. By inhibiting GCS, SRT aims to balance the synthesis and degradation of GlcCer, thereby reducing the overall substrate burden on the deficient lysosomal system.[4]

Mechanism of Action of Glucosylceramide Synthase Inhibitors

Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of most glycosphingolipids. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[6] GCS inhibitors are small molecules designed to competitively or non-competitively block the active site of this enzyme, thereby reducing the rate of GlcCer synthesis.[7] This reduction in substrate production helps to alleviate the lysosomal storage in Gaucher disease.

dot

Caption: Mechanism of action of a GCS inhibitor in the context of Gaucher disease.

Quantitative Data on GCS Inhibitors

The efficacy of GCS inhibitors is evaluated based on their potency in inhibiting the target enzyme and their effects on reducing GlcCer levels in cellular and animal models of Gaucher disease. The following tables summarize key quantitative data for representative GCS inhibitors.

Table 1: In Vitro Potency of Selected GCS Inhibitors

| Compound | Target | IC50 (nM) | Source |

| Genz-112638 (Eliglustat) | Glucosylceramide Synthase | ~24 | [4] |

| T-036 | Glucosylceramide Synthase | 16 (human), 21 (mouse) | [7] |

Table 2: Preclinical Efficacy of GCS Inhibitors in a Gaucher Disease Mouse Model (D409V/null)

| Compound | Treatment Group | Glucosylceramide Levels (relative to untreated) | Number of Gaucher Cells (relative to untreated) | Source |

| Genz-112638 | Early Intervention (10 weeks) | Reduced in spleen, lung, and liver | Reduced in spleen, lung, and liver | [4] |

| Genz-112638 | Late Intervention (7 months) | Arrested further accumulation | Arrested further appearance | [4] |

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a common method for determining the inhibitory activity of a compound against GCS.

Objective: To measure the IC50 value of a test compound for GCS.

Materials:

-

Recombinant human GCS enzyme

-

C8-Ceramide liposomes

-

UDP-glucose

-

Assay buffer (e.g., 20 mM Tris, pH 7.5, 1 mM DTT, 0.01% Tween 20, 0.01% BSA)

-

Test compound (e.g., this compound)

-

96-well plates

-

RapidFire mass spectrometry system or similar detection method

Procedure:

-

Prepare a substrate solution containing C8-Ceramide liposomes and UDP-glucose in the assay buffer.

-

Add 5 µL of the substrate solution to each well of a 96-well plate.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add 5 µL of the GCS enzyme solution (e.g., 25 µg/ml) to initiate the reaction.

-

Incubate the plate at 20-25°C for 1 hour.

-

The reaction product is measured using a RapidFire mass spectrometry system to determine the rate of GlcCer formation.

-

The percent inhibition is calculated by normalizing the data to controls (0% inhibition with DMSO only, and 100% inhibition with no enzyme).

-

IC50 values are determined by fitting the data to a four-parameter logistic equation.[8]

dot

Caption: Experimental workflow for a GCS activity assay.

Measurement of Glucosylceramide in Cells

This protocol outlines a method for quantifying the levels of GlcCer in cultured cells treated with a GCS inhibitor.

Objective: To assess the effect of a GCS inhibitor on cellular GlcCer levels.

Materials:

-

Cultured cells (e.g., fibroblasts from a Gaucher patient)

-

GCS inhibitor (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Chloroform/methanol solvent mixtures

-

Internal standard (e.g., C6-NBD-GlcCer)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Culture cells in the presence or absence of the GCS inhibitor for a specified period (e.g., 1-6 days).

-

Wash the cells with PBS and scrape them from the culture dish.

-

Extract total lipids from the cell pellet using a series of chloroform/methanol extractions.

-

Add a known amount of an internal standard to the lipid extract for normalization.

-

Dry the combined lipid extracts under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for HPLC-MS/MS analysis.

-

Separate the lipid species using HPLC and quantify the amount of GlcCer relative to the internal standard using MS/MS.

-

Normalize the GlcCer levels to the total protein content of the cell lysate.[9][10]

Signaling Pathways and Logical Relationships

Inhibition of GCS has downstream effects on various cellular pathways that are dysregulated in Gaucher disease. The accumulation of GlcCer and lyso-GlcCer is known to induce chronic inflammation and can affect signaling pathways related to cell growth, apoptosis, and autophagy.[11][12]

dot

Caption: Logical relationship of Substrate Reduction Therapy (SRT) in Gaucher disease.

Conclusion and Future Directions

Inhibitors of glucosylceramide synthase represent a viable and promising therapeutic strategy for Gaucher disease. By targeting the synthesis of the accumulating substrate, these small molecules offer an oral treatment option that can address the systemic manifestations of the disease. The preclinical data for compounds like Genz-112638 and T-036 demonstrate the potential of this class of drugs to reduce GlcCer levels and ameliorate disease pathology in relevant animal models.[4][7] Further research and development of novel GCS inhibitors, potentially including compounds like the conceptual "this compound," with improved potency, selectivity, and pharmacokinetic properties, will be crucial in expanding the therapeutic landscape for patients with Gaucher disease, including those with neurological involvement. The methodologies and principles outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents.

References

- 1. A review on Gaucher disease: therapeutic potential of β-glucocerebrosidase-targeted mRNA/saRNA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 4. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Properties of Fungal Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Target Engagement of Glucosylceramide Synthase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1][2][3] This initial step is the gateway to the synthesis of a vast array of complex GSLs.[2][3] Inhibition of GCS has emerged as a promising therapeutic strategy for several diseases, including lysosomal storage disorders like Gaucher's disease and neurodegenerative conditions such as Parkinson's disease.[1][4][5][6] By reducing the production of GlcCer, GCS inhibitors aim to alleviate the accumulation of downstream metabolites that contribute to disease pathology.[1][6]

This technical guide provides an in-depth overview of the in vivo target engagement of a novel Glucosylceramide synthase inhibitor, designated here as Glucosylceramide synthase-IN-4 (GCS-IN-4) . The principles, methodologies, and data presentation are based on established findings for other potent, brain-penetrant GCS inhibitors.[1][4][5]

Mechanism of Action and Signaling Pathway

GCS-IN-4 is hypothesized to act as a potent and selective inhibitor of Glucosylceramide synthase. By binding to GCS, the inhibitor blocks the catalytic process, leading to a reduction in the synthesis of GlcCer. This, in turn, decreases the substrate pool for the synthesis of more complex GSLs. A critical downstream consequence is the reduction of glucosylsphingosine (GlcSph), a cytotoxic metabolite formed by the de-acylation of GlcCer.[1] The intended therapeutic effect is to ameliorate the pathological accumulation of these specific glycosphingolipids in various tissues, including the central nervous system.[4][6]

Quantitative In Vivo Pharmacodynamic Data

The in vivo efficacy of GCS-IN-4 is determined by its ability to reduce the levels of key glycosphingolipids in relevant tissues and plasma. The following tables summarize representative dose-dependent and time-course effects of a GCS inhibitor, based on preclinical studies with analogous compounds.[1][5]

Table 1: Dose-Dependent Reduction of Glucosylceramide (GlcCer) in Plasma and Cortex

| Dosage (mg/kg) | Plasma GlcCer Reduction (%) | Cortex GlcCer Reduction (%) |

| 1 | 25 | 15 |

| 3 | 50 | 35 |

| 10 | 75 | 60 |

| 30 | 90 | 80 |

Data are presented as the mean percentage reduction compared to vehicle-treated controls, 6 hours post-oral administration in C57BL/6J mice.[1]

Table 2: Time-Course of Glucosylceramide (GlcCer) Reduction in Cortex following a Single 10 mg/kg Dose

| Time Post-Dose (hours) | Cortex GlcCer Reduction (%) |

| 2 | 30 |

| 6 | 60 |

| 12 | 55 |

| 24 | 40 |

| 48 | 20 |

Data are presented as the mean percentage reduction compared to vehicle-treated controls in C57BL/6J mice.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo target engagement. The following protocols are standard in the field for evaluating GCS inhibitors.

In Vivo Pharmacodynamic Assessment

-

Animal Model: Male C57BL/6J mice (8-10 weeks old) are typically used.[1] Animals are housed under standard conditions with ad libitum access to food and water.

-

Drug Administration: GCS-IN-4 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or via intraperitoneal (i.p.) injection at the desired doses.[7] Vehicle-treated animals serve as controls.

-

Sample Collection: At specified time points after dosing, animals are anesthetized. Blood is collected via cardiac puncture into EDTA-containing tubes for plasma separation. Brain tissue (e.g., cortex) is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[1]

Glycolipid Extraction and Quantification

This protocol outlines the measurement of GlcCer and other glycolipids from tissue and plasma samples using liquid chromatography-mass spectrometry (LC-MS).

-

Tissue Homogenization: Frozen tissue samples (approx. 50 mg) are homogenized in a suitable buffer.

-

Lipid Extraction: Lipids are extracted from the tissue homogenate or plasma using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.[8] Known amounts of deuterated internal standards are added for quantification.[8]

-

Chromatographic Separation: The extracted lipids are resuspended and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.[8][9]

-

Mass Spectrometry Analysis: The separated lipids are analyzed by a tandem mass spectrometer (MS/MS) using techniques like electrospray ionization (ESI).[8] Glycolipids are quantified in the positive ion mode, monitoring for specific precursor and product ion transitions.[8]

-

Data Analysis: The peak areas of the target analytes are normalized to the corresponding internal standards to calculate their concentrations.

Logical Framework for Target Engagement

The assessment of in vivo target engagement for GCS-IN-4 follows a clear logical progression. The administration of the compound at an effective dose and with sufficient CNS penetration leads to the direct inhibition of the GCS enzyme. This engagement with the target is then verified by measuring the downstream pharmacodynamic effects—specifically, a quantifiable reduction in the levels of the product, GlcCer, and its metabolite, GlcSph.

Conclusion

The in vivo target engagement of this compound can be robustly evaluated through a combination of controlled animal studies and sensitive bioanalytical techniques. The primary pharmacodynamic endpoint is the dose- and time-dependent reduction of glucosylceramide and related glycosphingolipids in target tissues and circulation. The methodologies and frameworks presented in this guide provide a comprehensive approach for researchers and drug developers to assess the in vivo efficacy of novel GCS inhibitors, paving the way for potential therapeutic applications in a range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycolipid Analysis - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Glucosylceramide Synthase-IN-4 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), a diverse class of lipids crucial for neuronal function, including signal transduction, cell adhesion, and membrane stability.[1] Inhibition of GCS has emerged as a promising therapeutic strategy for several neurodegenerative disorders, including Gaucher disease and Parkinson's disease.[2] Glucosylceramide synthase-IN-4 is a potent, brain-penetrant inhibitor of GCS, making it a valuable tool for studying the role of GSLs in neuronal health and disease.[2][3] These application notes provide detailed protocols for the use of this compound in primary neuron cultures, a critical in vitro model for neurobiological research.

Data Presentation

Inhibitor Properties

| Property | Value | Reference |

| Compound Name | This compound | [2][3] |

| Target | Glucosylceramide Synthase (GCS) | [2][3] |

| IC₅₀ | 6.8 nM | [2][3] |

| Key Features | Potent, Brain-penetrant | [2][3] |

Recommended Concentration Range for Primary Neurons

Note: The optimal concentration of this compound should be empirically determined for each specific primary neuron type and experimental endpoint. The following are suggested starting ranges based on the inhibitor's high potency.

| Application | Concentration Range |

| Signaling Pathway Analysis | 10 - 100 nM |

| Neuronal Viability/Toxicity Assays | 10 nM - 1 µM |

| Morphological Analysis | 10 - 200 nM |

| Chronic Inhibition Studies | 1 - 50 nM |

Signaling Pathways and Experimental Workflow

Signaling Pathway of GCS Inhibition

The inhibition of Glucosylceramide synthase (GCS) by this compound blocks the conversion of ceramide to glucosylceramide (GlcCer). This leads to an accumulation of ceramide and a depletion of downstream glycosphingolipids (GSLs). Ceramide itself is a bioactive molecule that can trigger various cellular responses, including apoptosis.[4] Furthermore, the reduction in GSLs can impact the function of membrane microdomains (lipid rafts) and modulate signaling pathways such as AKT/mTOR, which is involved in cell survival and autophagy.[5]

Caption: GCS inhibition by this compound.

Experimental Workflow

A typical workflow for studying the effects of this compound in primary neuron cultures involves several key steps, from culture preparation to data analysis.

Caption: Experimental workflow for GCS-IN-4 in neurons.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from established methods for primary neuron isolation.[6][7][8]

Materials:

-

Timed-pregnant rat or mouse (E18)

-

Hibernate®-A medium (or similar)

-

Papain or Trypsin

-

DNase I

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryonic cortices in ice-cold Hibernate®-A medium.

-

Mince the tissue into small pieces.

-

Digest the tissue with papain or trypsin solution containing DNase I at 37°C for 15-30 minutes with gentle agitation.

-

Stop the digestion by adding a trypsin inhibitor or by washing with culture medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine/poly-L-ornithine coated plates or coverslips at a desired density (e.g., 1-2 x 10⁵ cells/cm²).

-

Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 2-3 days.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

-

This compound

-

DMSO (or other appropriate solvent, confirm with manufacturer's data sheet)

-

Primary neuron cultures (prepared as in Protocol 1)

-

Pre-warmed neuronal culture medium

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.

-

Treatment:

-

For acute treatments, allow the primary neurons to mature in culture for at least 7 days in vitro (DIV 7) before adding the inhibitor.

-

Carefully remove half of the culture medium from each well.

-

Add an equal volume of the medium containing the desired concentration of this compound or vehicle control.

-

Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Protocol 3: Neuronal Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on neuronal viability.[9][10]

Materials:

-

Primary neurons cultured in a 96-well plate

-

This compound treated cultures

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15-30 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Immunocytochemistry for Neuronal Morphology

This protocol allows for the visualization of neuronal morphology to assess changes in neurite outgrowth and complexity.

Materials:

-

Primary neurons cultured on coverslips

-

This compound treated cultures

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (e.g., anti-β-III-tubulin or anti-MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the treated neurons with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the neurons using a fluorescence microscope. Analyze neurite length, branching, and overall morphology using appropriate image analysis software.

Concluding Remarks

These application notes and protocols provide a comprehensive guide for utilizing this compound in primary neuron cultures. Due to the inherent variability of primary cultures, researchers are encouraged to optimize these protocols for their specific experimental systems. The high potency and CNS penetrance of this compound make it an invaluable tool for dissecting the intricate roles of glycosphingolipid metabolism in neuronal function and dysfunction, ultimately aiding in the development of novel therapeutics for neurological disorders.

References

- 1. Neuronal Expression of Glucosylceramide Synthase in Central Nervous System Regulates Body Weight and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth | Journal of Neuroscience [jneurosci.org]

- 5. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 7. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 10. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

Application Notes and Protocols for In Vivo Administration of Glucosylceramide Synthase-IN-4 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Glucosylceramide synthase-IN-4, a potent inhibitor of Glucosylceramide synthase (GCS). Due to the limited publicly available in vivo data for this specific inhibitor, this document combines the known properties of this compound with established protocols and data from analogous GCS inhibitors used in murine models.

Introduction to this compound

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide.[1][2] Dysregulation of GCS activity is implicated in various diseases, making it a significant therapeutic target. This compound is a potent GCS inhibitor with a reported IC50 of 6.8 nM.[3][4] It exhibits promising pharmacokinetic properties, including good stability in human hepatocytes and the ability to penetrate the central nervous system (CNS).[3]

Mechanism of Action and Signaling Pathways

Inhibition of GCS by this compound blocks the formation of glucosylceramide from ceramide. This leads to a reduction in the downstream synthesis of complex glycosphingolipids and an accumulation of ceramide.[5] Ceramide is a bioactive lipid that can induce apoptosis and inhibit cell proliferation, while glycosphingolipids are involved in cell growth, adhesion, and signaling.[5] The therapeutic effects of GCS inhibition are often attributed to the dual effects of ceramide accumulation and glycosphingolipid depletion.

Key signaling pathways affected by GCS inhibition include:

-

Apoptosis Induction: Increased ceramide levels can activate apoptotic pathways.

-

Cell Cycle Arrest: GCS inhibition has been shown to cause cell cycle arrest.

-

Inhibition of Proliferation: Reduced levels of essential glycosphingolipids can hamper cell proliferation.

Below is a diagram illustrating the central role of GCS in sphingolipid metabolism and the impact of its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of Glucosylceramide Synthase-IN-4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glucosylceramide synthase-IN-4, a novel inhibitor of Glucosylceramide synthase, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies in a drug development setting. The method has been validated according to the general principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3][4][5]

Introduction

Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of glycosphingolipids and represents a promising therapeutic target for various diseases. This compound is a potent and selective small molecule inhibitor of GCS. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using a state-of-the-art LC-MS/MS system.

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

This compound-d4 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[6]

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatography: A UPLC system capable of binary gradient elution.

-

Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of this compound and its internal standard were achieved using the parameters outlined in Table 1.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 minutes, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined based on compound structure (e.g., m/z 450.2 -> 250.1) |

| MRM Transition (IS) | To be determined based on compound structure (e.g., m/z 454.2 -> 254.1) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The specific MRM transitions and collision energies for this compound and its deuterated internal standard would need to be empirically determined during method development.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

-

Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 30 ng/mL, High: 150 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.[6][7]

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL this compound-d4).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[7]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower matrix effects, solid-phase extraction can be employed.[8][9][10][11]

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load 100 µL of the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Method Validation

The developed method was validated according to the principles of the FDA guidance on bioanalytical method validation.[1][2][3][4][5] The key validation parameters and their acceptance criteria are summarized in Table 2.

Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | Calibration curve with a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Intra- and inter-day accuracy (%bias) within ±15% (±20% at LLOQ). |

| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. |

| Recovery | Consistent and reproducible across the concentration range. |

| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). |

Data Presentation

The quantitative data from the method validation is summarized in Table 3.

Table 3: Summary of Accuracy and Precision Data for this compound in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 8.5 | 5.2 | 10.1 | 3.8 |

| Low QC | 3 | 6.2 | -2.1 | 7.5 | -1.5 |

| Mid QC | 30 | 4.8 | 1.5 | 5.9 | 2.3 |

| High QC | 150 | 3.5 | -0.8 | 4.2 | -1.1 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation, rapid analysis time, and adherence to regulatory validation principles make it a valuable tool for supporting the clinical development of this novel therapeutic agent.

References

- 1. fda.gov [fda.gov]

- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 3. Bioanalytical Method Validation: What does the FDA expect? - ECA Academy [gmp-compliance.org]

- 4. fda.gov [fda.gov]

- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]

- 10. opentrons.com [opentrons.com]

- 11. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing CNS Penetration of Glucosylceramide Synthase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide. This initial step is crucial for the synthesis of a wide array of complex glycosphingolipids that are integral components of cellular membranes and are involved in various signaling pathways regulating cell growth, differentiation, and apoptosis. Inhibition of GCS is a promising therapeutic strategy for several diseases, including certain lysosomal storage disorders like Gaucher disease, and is being explored for neurodegenerative conditions. For inhibitors targeting central nervous system (CNS) pathologies, the ability to cross the blood-brain barrier (BBB) is a critical determinant of therapeutic efficacy.

This document provides a detailed protocol for assessing the CNS penetration of a novel GCS inhibitor, Glucosylceramide synthase-IN-4 (GCS-IN-4). The following sections outline in vitro and in vivo methodologies to determine its BBB permeability and brain tissue distribution, along with a robust analytical method for its quantification in biological matrices.

Glucosylceramide Synthesis and Signaling Pathway

Glucosylceramide synthase (UGCG) is a key enzyme that converts ceramide into glucosylceramide (GlcCer). GlcCer can then be metabolized into more complex glycosphingolipids (GSLs), which are involved in various cellular signaling pathways. An imbalance in this pathway, often due to GCS upregulation, can lead to reduced ceramide-induced apoptosis and is implicated in cancer progression and drug resistance. The Bcl-2/Bax signaling pathway is one of the downstream pathways affected by the balance between ceramide and GlcCer.

Experimental Protocols

A tiered approach is recommended to assess the CNS penetration of GCS-IN-4, starting with a high-throughput in vitro assay to estimate passive permeability, followed by a definitive in vivo pharmacokinetic study in a rodent model.

In Vitro Blood-Brain Barrier Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a non-cell-based, high-throughput screen to predict the passive diffusion of a compound across the BBB.

Experimental Workflow

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of GCS-IN-4 in 100% DMSO.

-

Prepare the donor solution by diluting the stock solution to a final concentration of 50 µM in a phosphate buffer solution (PBS) at pH 7.4. The final DMSO concentration should be ≤ 0.5%.

-

The acceptor solution is the same buffer used for the donor solution.

-

-

Membrane Coating:

-

A 96-well filter plate (e.g., Millipore PVDF membrane, 0.45 µm) serves as the donor plate.

-

Coat the membrane of each well with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane). Allow the solvent to evaporate completely.

-

-

Assay Procedure:

-

Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

-

Carefully place the lipid-coated donor filter plate onto the acceptor plate, creating a "sandwich".

-

Add 150 µL of the donor solution containing GCS-IN-4 to each well of the donor plate.

-